molecular formula C13H9ClF4N2O2S B2704255 Ethyl 2-[(2-chloro-4-fluorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 937597-86-9

Ethyl 2-[(2-chloro-4-fluorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B2704255
CAS No.: 937597-86-9
M. Wt: 368.73
InChI Key: MOZUTADLSBPZGK-UHFFFAOYSA-N
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Description

Historical Context of Thiazole-Based Compounds in Drug Discovery

The thiazole ring, first synthesized in 1887 via the Hantzsch method, gained prominence through its presence in penicillin antibiotics, where the β-lactam-thiazolidine fusion enabled broad-spectrum antibacterial activity. This heterocycle’s versatility stems from its electronic asymmetry: the sulfur atom contributes to aromatic stabilization while the nitrogen enables hydrogen bonding with biological targets. Early 20th-century work revealed that 2-aminothiazole derivatives exhibited tuberculostatic activity, a property later optimized in modern anti-TB agents like the coumarin-thiazoline hybrid showing 0.09 µg/mL MIC against Mycobacterium tuberculosis. The scaffold’s adaptability is further demonstrated in kinase inhibitors, where thiazole rings mediate ATP-binding pocket interactions through π-π stacking and hydrophobic contacts.

Therapeutic Relevance of Fluorinated Heterocycles

Fluorination alters drug profiles through three primary mechanisms:

  • Electronegativity modulation : The trifluoromethyl group (-CF~3~) decreases basicity of adjacent amines by 1–2 pK~a~ units, enhancing membrane permeability at physiological pH.
  • Lipophilicity tuning : While -CF~3~ increases logP by ~1.0 compared to -CH~3~, strategic fluorination on aryl rings improves aqueous solubility through dipole interactions.
  • Metabolic blockade : C-F bonds resist oxidative cleavage, prolonging half-life as seen in fluorinated COX-2 inhibitors.

FDA-approved fluorinated drugs (2016–2022) demonstrate these principles, with 37% containing aryl fluorides and 22% featuring trifluoromethyl groups. For example, decernotinib’s 4-(trifluoromethyl)phenyl group confers 50-fold selectivity for JAK3 over JAK2 through hydrophobic pocket filling.

Research Significance of Trifluoromethylated Thiazole Derivatives

The trifluoromethyl-thiazole pharmacophore addresses two key challenges in antimicrobial development:

  • Overcoming efflux pumps : The -CF~3~ group’s steric bulk disrupts MDR pump recognition, as evidenced by 64-fold potency retention in Staphylococcus aureus NorA overexpression strains compared to non-fluorinated analogues.
  • Enhancing target engagement : Quantum mechanical studies show -CF~3~ induces a 15° tilt in thiazole ring orientation within M. tuberculosis InhA’s substrate-binding cleft, improving van der Waals contacts by 28%.

Table 1 : Bioactivity of Selected Trifluoromethyl-Thiazole Derivatives

Compound Class Target Pathogen MIC (µg/mL) Key Structural Feature
Coumarin-thiazoline hybrids M. tuberculosis H37Rv 0.09 4-Cl-phenyl substitution
2-Aminothiazole-4-carboxylates M. tuberculosis H37Rv 0.06 5-Benzyl side chain
Benzothiazolyl ureas MRSA 1.2 N-(3,4-diF-phenyl) urea

Current Research Trends in Aminothiazole Carboxylates

Recent innovations focus on three structural axes:

  • Side chain diversification : Introducing N-(2-chloro-4-fluorophenyl) groups, as in the target compound, improves Gram-negative penetration by reducing outer membrane permeability barriers. Molecular dynamics simulations show 4-fluorophenyl adopts a 120° dihedral angle relative to the thiazole plane, optimizing insertion into E. coli OmpF porins.
  • Prodrug strategies : Ethyl ester carboxylates, while inactive in vitro, exhibit 92% hydrolysis to active acids in hepatic microsomes, enabling targeted delivery to liver-stage parasites.
  • Hybrid systems : Conjugation with coumarin (λ~em~ = 450 nm) allows real-time tracking of drug distribution in zebrafish infection models, revealing spleen-selective accumulation within 8 hours post-administration.

Ongoing clinical trials (NCT04878982) are evaluating thiazole-carboxylate hybrids as fourth-line TB therapies, with preliminary data showing 2.3 log CFU reduction in sputum loads versus 1.8 log for bedaquiline. These advances underscore ethyl 2-[(2-chloro-4-fluorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate’s potential as a multifunctional scaffold for addressing antimicrobial resistance.

Properties

IUPAC Name

ethyl 2-(2-chloro-4-fluoroanilino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF4N2O2S/c1-2-22-11(21)9-10(13(16,17)18)20-12(23-9)19-8-4-3-6(15)5-7(8)14/h3-5H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZUTADLSBPZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=C(C=C(C=C2)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(2-chloro-4-fluorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS# 937597-86-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

The compound's molecular formula is C13H9ClF4N2O2SC_{13}H_{9}ClF_{4}N_{2}O_{2}S, with a molecular weight of 368.73 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities, and it incorporates a trifluoromethyl group, which may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC13H9ClF4N2O2SC_{13}H_{9}ClF_{4}N_{2}O_{2}S
Molecular Weight368.73 g/mol
IUPAC NameEthyl 2-(2-chloro-4-fluoroanilino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
CAS Number937597-86-9

Anticancer Activity

The thiazole ring system is also associated with anticancer activity. Recent studies have demonstrated that various thiazole derivatives exhibit cytotoxic effects against multiple cancer cell lines. For example, derivatives with trifluoromethyl groups have shown improved potency due to their ability to interact favorably with biological targets involved in cancer progression .

A notable study evaluated several thiazole compounds against human cancer cell lines, revealing that modifications in their chemical structure could lead to enhanced antiproliferative activities. The compound under discussion may warrant similar investigations to determine its efficacy against specific cancer types.

Case Studies

  • Antiviral Efficacy : In a study assessing the antiviral potential of phenylthiazoles, compounds were tested against yellow fever virus using luciferase assays. The results indicated that structural modifications could lead to significant improvements in antiviral selectivity and efficacy .
  • Cytotoxicity Against Cancer Cells : Another investigation into thiazole derivatives highlighted their cytotoxic effects across various cancer cell lines, with some compounds achieving IC50 values below 10 μM against aggressive tumors . This suggests that this compound could be explored for similar applications.

Scientific Research Applications

Antiviral Activity

Ethyl 2-[(2-chloro-4-fluorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has shown promise in antiviral research. A study assessing various phenylthiazoles revealed that structural modifications could enhance antiviral efficacy against viruses such as yellow fever. The compound's thiazole structure is known for its ability to interact with viral proteins, potentially inhibiting viral replication.

Case Study: Antiviral Efficacy

In a controlled study, derivatives of thiazole were tested against yellow fever virus using luciferase assays. Modifications in the chemical structure of these compounds led to significant improvements in antiviral selectivity and efficacy. This suggests that this compound could be a candidate for further antiviral development.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Thiazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. Research indicates that compounds with trifluoromethyl groups can exhibit enhanced potency due to favorable interactions with biological targets involved in cancer progression.

Case Study: Cytotoxicity Against Cancer Cells

A notable investigation into thiazole derivatives highlighted their cytotoxic effects across multiple cancer cell lines. Some compounds achieved IC50 values below 10 μM against aggressive tumors, indicating significant antiproliferative activity. This underscores the need for further studies on this compound to evaluate its efficacy against specific cancer types.

Summary of Biological Activities

Activity TypeFindings
AntiviralSignificant improvements in selectivity and efficacy against yellow fever virus observed in modified thiazoles.
AnticancerCytotoxic effects noted across various cancer cell lines with some achieving IC50 values < 10 μM.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Effects: The trifluoromethyl (-CF₃) group at position 4 is common across analogs, contributing to electron-withdrawing effects and enhanced metabolic stability . The 2-arylamino group in the target compound (vs.

Synthesis: Most analogs are synthesized via condensation of thioamides with α-halocarbonyl compounds. For example, Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate is prepared by reacting 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate in ethanol under reflux .

Crystallographic and Conformational Analysis

  • Planarity and Puckering :

    • The thiazole ring is generally planar, but substituents like aryl groups can induce puckering. For instance, fluorophenyl groups in isostructural compounds adopt perpendicular orientations relative to the thiazole plane, as observed in single-crystal studies .
    • Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate exhibits a planar thiazole core with slight deviations due to steric effects from the trifluoromethyl group .
  • Hydrogen Bonding: The 2-arylamino group in the target compound may form intermolecular N–H···O or N–H···F bonds, influencing crystal packing and stability .

Physicochemical Properties

  • Melting Points: Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate has a reported melting point of 87–89°C, attributed to its crystalline structure stabilized by van der Waals interactions .
  • Solubility :

    • Trifluoromethyl and halogenated aryl groups reduce aqueous solubility but enhance lipid solubility, making these compounds suitable for organic-phase reactions or hydrophobic environments .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-[(2-chloro-4-fluorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate?

The synthesis typically involves a multi-step route starting with the formation of the thiazole core. A key step is the hydrolysis of ester intermediates under basic conditions. For example, methyl esters can be converted to carboxylic acids using sodium hydroxide in ethanol/water at elevated temperatures (e.g., 358 K for 1.5 hours), followed by acidification to precipitate the product . Subsequent coupling of the 2-chloro-4-fluoroaniline moiety may involve nucleophilic substitution or palladium-catalyzed amination, though specific protocols for this compound require optimization based on steric and electronic effects of substituents.

Q. How is the compound structurally characterized to confirm its identity and purity?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for structurally analogous thiazole derivatives (e.g., Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate in ). Crystallization via slow evaporation of ethyl acetate yields blocks suitable for SC-XRD . Complementary techniques include 1^1H/13^{13}C NMR to verify substituent integration and FT-IR to confirm functional groups (e.g., ester C=O stretches at ~1700 cm1^{-1}).

Advanced Research Questions

Q. What are the electronic and steric effects of the 2-chloro-4-fluorophenyl and trifluoromethyl groups on reactivity and crystal packing?

The electron-withdrawing trifluoromethyl group increases electrophilicity at the thiazole C-2 position, favoring nucleophilic attack by the aniline derivative. The 2-chloro-4-fluorophenyl group introduces steric hindrance, potentially slowing coupling reactions. Crystallographic studies (e.g., ) reveal that halogenated aryl groups influence packing via C–H···F interactions and π-stacking, which can affect solubility and melting points . Computational modeling (DFT) is recommended to quantify substituent effects on charge distribution and reaction kinetics.

Q. How can conflicting reports on synthetic yields be resolved, particularly in large-scale preparations?

Discrepancies in yields often arise from variations in reaction conditions. For example, reports 85% yield for a related thiazole carboxylic acid using NaOH in ethanol/water, but scaling up may require optimized stoichiometry or solvent ratios. Contradictions can be addressed via Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Recrystallization in ethyl acetate (as in ) or dichloromethane/hexane mixtures improves purity .

Q. What strategies mitigate decomposition during storage or handling of this compound?

The ester group is prone to hydrolysis under acidic/basic conditions. Storage at low temperatures (4°C) in anhydrous solvents (e.g., acetonitrile) is advised. Stability studies using HPLC-UV can track degradation products. For long-term storage, lyophilization to a solid state reduces hydrolysis risks. highlights the importance of vacuum drying to remove residual solvents that may catalyze decomposition .

Q. How do structural analogs with varying substituents (e.g., chloro vs. fluoro) affect biological activity?

While direct pharmacological data for this compound is limited, analogs with trifluoromethyl and halogenated aryl groups (e.g., ) show antimicrobial and anticancer potential. Structure-activity relationship (SAR) studies should compare substituent electronegativity and lipophilicity. For example, replacing 4-fluoro with 4-chloro may enhance membrane permeability but reduce metabolic stability. In vitro assays (e.g., enzyme inhibition) paired with molecular docking can prioritize derivatives for further testing .

Methodological Considerations

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times for amination steps.
  • Purification : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization for >99% purity.
  • Analytical Workflow : LC-MS for real-time reaction monitoring, SC-XRD for absolute configuration, and DSC for thermal stability profiling.

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